N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic compounds. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide as described in paper begins with the reaction of 6-methyluracil with 2-chloromethyltiiran, followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide. This process suggests that the synthesis of the compound may also involve the use of heterocyclic starting materials and chloroacetamide derivatives.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed using X-ray crystallography, NMR, and IR spectroscopy, as well as computer modeling . These techniques allow for a detailed understanding of the three-dimensional arrangement of atoms within the molecule and the conformational behavior, which is influenced by factors such as internal rotation of functional groups. This information is crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of related N-halogeno compounds has been studied, showing that they can act as electrophilic fluorinating agents under mild conditions . This suggests that the compound of interest may also participate in similar electrophilic substitution reactions, potentially leading to the introduction of fluorine atoms or other modifications at specific positions on the aromatic rings or heterocycles.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide a framework for understanding how such properties might be analyzed. The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds, while chemical properties like acidity, basicity, and reactivity can be deduced from functional group analysis and previous studies on similar structures .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O4S2/c21-11-1-6-15(14(22)9-11)23-17(27)10-32-20-24-16-7-8-31-18(16)19(28)25(20)12-2-4-13(5-3-12)26(29)30/h1-6,9H,7-8,10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPZXSIBAGOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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